N-(2-氨基-4-氯-6-(((1R,4S)-4-(羟甲基)环戊-2-烯-1-基)氨基)嘧啶-5-基)甲酰胺

描述

The compound "N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide" is a pyrimidine derivative, which is a class of compounds known for their presence in various biological molecules, including nucleic acids. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of related compounds involves the reaction of N-(3-Aminothioacryloyl)-formamidines with primary amines, leading to the formation of 4(1H)-pyrimidinthiones or transaminated formamidines. These intermediates can undergo further reactions, such as alkylation, to yield cyclised pyrimidinimines or can be S-alkylated to form 4-alkylmercaptopyrimidinium salts. These salts can then be substituted to produce 4-aminopyrimidinium salts, which are structurally related to the compound .

Molecular Structure Analysis

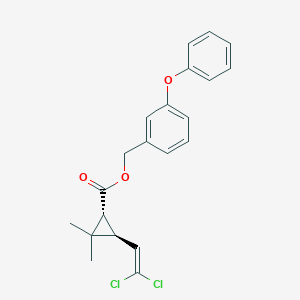

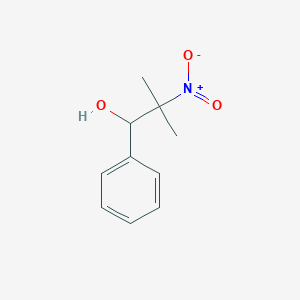

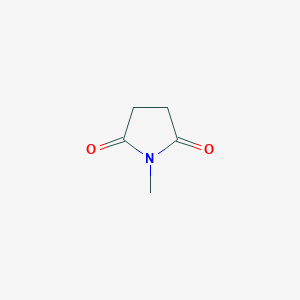

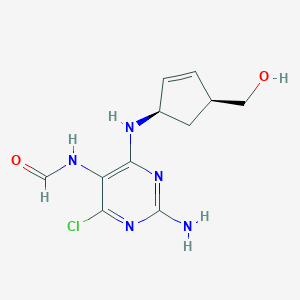

The molecular structure of the compound includes a pyrimidine ring, which is substituted with an amino group and a chloro group at positions 2 and 4, respectively. Additionally, it features a cyclopentene moiety linked to the pyrimidine ring through an amino group. The cyclopentene ring is substituted with a hydroxymethyl group, indicating the presence of a chiral center, which is specified as (1R,4S) in the compound's name. This suggests that the compound may exhibit stereoisomerism, which can be crucial for its biological activity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of similar pyrimidine derivatives. These compounds can participate in various chemical reactions, including transamination, alkylation, and S-alkylation, as mentioned in the synthesis analysis. The presence of functional groups such as the amino and hydroxymethyl groups in the compound suggests that it could undergo reactions typical for these functionalities, such as nucleophilic substitution or condensation reactions .

Physical and Chemical Properties Analysis

科学研究应用

新型合成和结构分析

N-(2-氨基-4-氯-6-(((1R,4S)-4-(羟甲基)环戊-2-烯-1-基)氨基)嘧啶-5-基)甲酰胺是一个已经受到各种合成和分析研究关注的化合物。例如,Mont等人(2009年)的研究详细介绍了一种合成N-取代的2-羟基-4-氨基吡啶并[2,3-d]嘧啶-7(8H)-酮的方案,展示了该化合物作为药物化学中多功能中间体的潜力。该过程涉及甲酰化、环化和随后在微波辐射条件下的转化,展示了该化合物的反应性和在创造结构多样化衍生物中的实用性(Mont, Teixidó, & Borrell, 2009)。

抗菌活性

相关化合物的抗菌性质已经得到探索,表明N-(2-氨基-4-氯-6-(((1R,4S)-4-(羟甲基)环戊-2-烯-1-基)氨基)嘧啶-5-基)甲酰胺衍生物在药物应用中具有潜力。Mallikarjunaswamy等人(2016年)合成了一系列新型甲酰胺衍生物,显示出对各种致病细菌和真菌具有良好的抗菌活性。这项研究强调了该化合物在开发新型抗菌剂中的重要性(Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016)。

对映体分离和表征

相关化合物的手性特性也是一个感兴趣的研究课题。Radhakrishnan、Rao和Himabindu(2008年)的研究提出了一种手性液相色谱法,用于分离与所讨论化合物密切相关的阿巴卡韦的一个关键中间体。该方法的精确性和准确性突显了该化合物在药物合成和质量控制中的相关性(Radhakrishnan, Rao, & Himabindu, 2008)。

晶体结构和分子相互作用

类似化合物的结构分析提供了关于它们分子相互作用和在材料科学中潜在应用的见解。Trilleras等人(2009年)研究了同构化合物的晶体结构,揭示了氢键如何有助于它们的组装和稳定性。这类研究对于理解该化合物相互作用的分子基础以及在设计更有效的药物和材料方面的潜在应用至关重要(Trilleras, Quiroga, Cobo, & Glidewell, 2009)。

属性

IUPAC Name |

N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFRHUVOPNVUGL-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)

![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)